
2-Methyl-2-(methyltellanyl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methyltellanyl)propane is an organotellurium compound characterized by the presence of a tellurium atom bonded to a methyl group and a tertiary carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-(methyltellanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under an inert atmosphere to prevent oxidation of the tellurium compound .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include steps for purification and isolation of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methyltellanyl)propane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group attached to the tellurium atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium compounds.
Scientific Research Applications
2-Methyl-2-(methyltellanyl)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a candidate for studying the biological effects of tellurium-containing compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It is used in the production of advanced materials, including polymers and semiconductors
Mechanism of Action
The mechanism by which 2-Methyl-2-(methyltellanyl)propane exerts its effects involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with carbon, oxygen, and other elements, influencing the reactivity and stability of the compound. The pathways involved in these interactions are complex and depend on the specific chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A related compound with a hydroxyl group instead of a tellurium atom.
2-Methyl-2-propanethiol: Contains a sulfur atom in place of the tellurium atom.
2-Methyl-2-(methylselanyl)propane: Similar structure but with a selenium atom instead of tellurium.
Uniqueness
2-Methyl-2-(methyltellanyl)propane is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs.
Properties
CAS No. |
83817-28-1 |
|---|---|
Molecular Formula |
C5H12Te |
Molecular Weight |
199.7 g/mol |
IUPAC Name |
2-methyl-2-methyltellanylpropane |
InChI |
InChI=1S/C5H12Te/c1-5(2,3)6-4/h1-4H3 |
InChI Key |
VQEKQIWAQJPLFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Te]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


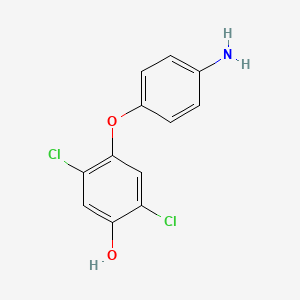
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
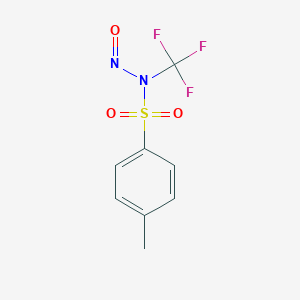
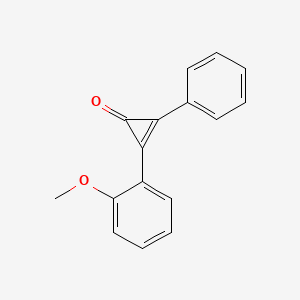
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
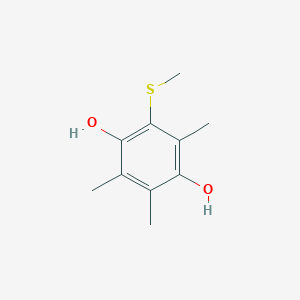
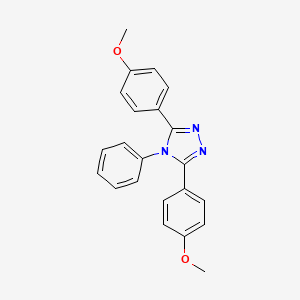
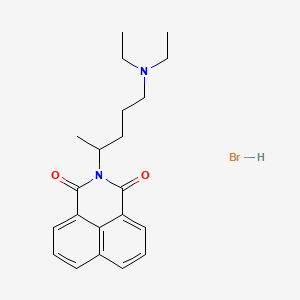

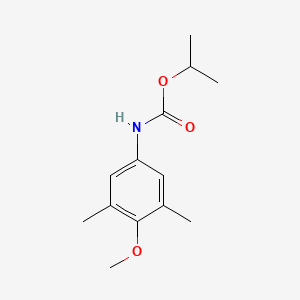
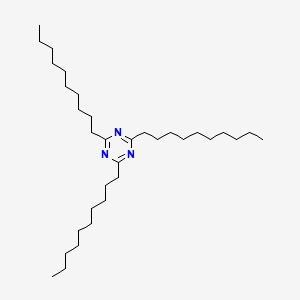
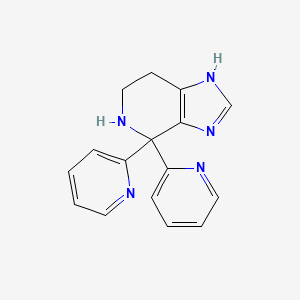
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
